5-bromo-3-methoxy-1-methyl-1H-pyrazole
Description
Significance of Pyrazole (B372694) Core Structures in Synthetic Methodologies
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in organic synthesis. uni.luuni.lu Its aromatic nature and the presence of both acidic (pyrrole-like) and basic (pyridine-like) nitrogen atoms contribute to its versatile reactivity. researchgate.net The pyrazole core can be constructed through various synthetic routes, most notably through the condensation of 1,3-dielectrophilic compounds with hydrazine (B178648) derivatives or via [3+2] cycloaddition reactions involving diazo compounds and alkynes. researchgate.net This accessibility allows chemists to readily incorporate the pyrazole moiety into more complex molecular architectures.
The structural rigidity and electronic properties of the pyrazole ring make it an ideal building block in the design of functional molecules. nih.gov The nitrogen atoms can act as ligands for metal catalysts or as hydrogen bond donors and acceptors, influencing the conformational preferences and binding affinities of the resulting compounds. researchgate.net Consequently, pyrazole derivatives are integral to the development of new catalysts, materials, and biologically active agents.
Strategic Importance of Substituted Pyrazoles for Chemical Diversity
The true synthetic power of the pyrazole core is realized through the introduction of various substituents onto the ring. sigmaaldrich.com The ability to functionalize the carbon and nitrogen atoms of the pyrazole ring provides a pathway to vast chemical diversity, enabling the fine-tuning of a molecule's steric and electronic properties. researchgate.netbldpharm.com This strategic substitution is crucial in fields like medicinal chemistry, where even minor structural modifications can lead to significant changes in biological activity. sigmaaldrich.comnih.gov
Overview of Research Trajectories for 5-Bromo-3-methoxy-1-methyl-1H-pyrazole and its Related Congeners
The compound This compound represents a strategically substituted pyrazole with significant potential as a synthetic building block. The key to its utility lies in the presence of a bromine atom at the C5 position. Halogenated heterocycles, particularly bromo derivatives, are highly valued precursors in modern organic synthesis due to their ability to participate in a variety of cross-coupling reactions. mdpi.com
The primary research trajectory for this compound involves its use as an intermediate in the synthesis of more complex molecules. The bromine atom serves as a synthetic handle for introducing a wide range of functional groups via transition-metal-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. researchgate.netresearchgate.netnih.govnih.govuzh.ch These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse molecular libraries. For example, the reaction of a bromo-pyrazole with a boronic acid (Suzuki-Miyaura coupling) can introduce a new aryl or heteroaryl substituent, a common strategy in the development of new pharmaceutical candidates. nih.gov
While specific, large-scale research applications for this compound are not yet widely published, its structural features strongly suggest its role as a versatile intermediate in discovery chemistry programs. Its congeners, such as various bromo-pyrazole esters and amides, are also commercially available, indicating a demand for this class of compounds as building blocks in synthetic campaigns. sigmaaldrich.combldpharm.comgoogle.com The trajectory for this and related compounds is therefore pointed towards enabling the rapid and efficient synthesis of novel, highly functionalized pyrazole derivatives for evaluation in materials science and medicinal chemistry.
Chemical Compound Data
Interactive Data Table for this compound
| Property | Value |
|---|---|
| Compound Name | This compound |
| Molecular Formula | C5H7BrN2O |
| Molecular Weight | 191.03 g/mol |
| InChI | InChI=1S/C5H7BrN2O/c1-8-4(6)3-5(7-8)9-2/h3H,1-2H3 |
| InChIKey | OWRBGKHPDUYOPK-UHFFFAOYSA-N |
| SMILES | CN1C(=CC(=N1)OC)Br |
| CAS Number | 123642-83-7 |
Structure
3D Structure
Properties
CAS No. |
1849235-04-6 |
|---|---|
Molecular Formula |
C5H7BrN2O |
Molecular Weight |
191.03 g/mol |
IUPAC Name |
5-bromo-3-methoxy-1-methylpyrazole |
InChI |
InChI=1S/C5H7BrN2O/c1-8-4(6)3-5(7-8)9-2/h3H,1-2H3 |
InChI Key |
OWRBGKHPDUYOPK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)OC)Br |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 3 Methoxy 1 Methyl 1h Pyrazole and Analogous Pyrazoles
Direct Ring Synthesis Approaches
The formation of the pyrazole (B372694) ring is the foundational step in synthesizing the target compound and its analogs. Various methods have been developed to construct this heterocyclic system, often relying on the condensation of a binucleophilic hydrazine (B178648) component with a 1,3-dielectrophilic partner.
Cyclocondensation Reactions Utilizing Hydrazines and 1,3-Difunctional Systems
The Knorr pyrazole synthesis and its variations represent the most classical and widely employed method for pyrazole ring formation. beilstein-journals.orgmdpi.com This approach involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comnih.gov For the synthesis of a precursor to the target molecule, specifically 3-methoxy-1-methyl-1H-pyrazole, one would react methylhydrazine with a 1,3-dicarbonyl compound bearing a methoxy (B1213986) group or a precursor group at the appropriate position.
A significant challenge in this method, especially with unsymmetrical 1,3-dicarbonyls and substituted hydrazines like methylhydrazine, is the potential formation of regioisomers. beilstein-journals.orgthieme-connect.com The reaction of methylhydrazine with an unsymmetrical 1,3-diketone can yield two different pyrazole products, which may be difficult to separate. beilstein-journals.orgthieme-connect.com
To address the issue of regioselectivity, various strategies have been developed. Gosselin and coworkers discovered that conducting the cyclocondensation of an arylhydrazine hydrochloride with a 1,3-diketone in aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) significantly improves regioselectivity compared to traditional protic solvents like ethanol. nih.govthieme-connect.com This improved protocol allows for the highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles. thieme-connect.com
| Reactants | Solvent | Product(s) | Regioselectivity | Yield | Reference |
| Arylhydrazine hydrochloride, 4,4,4-trifluoro-1-arylbutane-1,3-dione | DMAc | 1-Aryl-3-aryl-5-(trifluoromethyl)pyrazole | 96.7:3.3 to >99.8:0.2 | 59-83% | thieme-connect.com |
| Arylhydrazine hydrochloride, 4,4-difluoromethyl-1-arylbutane-1,3-dione | DMAc | 1-Aryl-3-aryl-5-(difluoromethyl)pyrazole | 86:14 to >99.8:0.2 | 60-98% | thieme-connect.com |
| Arylhydrazine hydrochloride, 4-methyl-1-arylbutane-1,3-dione | DMAc | 1-Aryl-3-aryl-5-methylpyrazole | 93:7 to >99.8:0.2 | 77-98% | thieme-connect.com |
Multicomponent Reaction Strategies for Pyrazole Annulation
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering efficiency, atom economy, and the ability to generate molecular complexity in a single step. mdpi.comnih.gov Several MCRs have been adapted for the synthesis of pyrazole derivatives. mdpi.comnih.gov These reactions often involve the in situ generation of one of the key intermediates.
For instance, a three-component reaction can be devised where a 1,3-dicarbonyl compound is formed in situ from an enolate and a carboxylic acid chloride, which then reacts with a hydrazine to form the pyrazole. beilstein-journals.org Similarly, β-ketoesters can react with a hydrazine to form a pyrazolone (B3327878) intermediate, which can then participate in a subsequent cyclization with another component. beilstein-journals.org Four-component reactions for the synthesis of pyrano[2,3-c]pyrazoles, which are related fused pyrazole systems, typically involve an aldehyde, malononitrile (B47326), a β-ketoester, and hydrazine hydrate (B1144303). mdpi.comnih.gov
| Reaction Type | Components | Catalyst/Solvent | Product Type | Yield | Reference(s) |
| Three-component | Aldehydes, β-ketoesters, hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | Good to excellent | beilstein-journals.org |
| Four-component | (Hetero)aromatic aldehydes, hydrazine hydrate, β-ketoesters, malononitrile | Piperidine/Aqueous medium | Pyrano[2,3-c]pyrazoles | 85-93% | mdpi.com |
| Five-component | 5-methyl-1,3,4-thiadiazole-2-thiol, aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, hydrazine hydrate | Montmorillonite K10/Solvent-free | Highly substituted pyrano[2,3-c]pyrazoles | 81-91% | mdpi.com |
Advanced Methods for Regioselective Pyrazole Formation
Overcoming the challenge of regioselectivity in pyrazole synthesis is a continuous area of research. thieme.de Advanced methods often employ pre-functionalized starting materials or specific catalytic systems to direct the cyclization.
One notable regioselective method involves the [3+2] cycloaddition of diazo compounds, generated in situ from N-tosylhydrazones, with specific coupling partners. thieme.de For example, the reaction of N-alkylated tosylhydrazones with terminal alkynes has been shown to produce 1,3,5-trisubstituted pyrazoles with complete regioselectivity. organic-chemistry.org This method is particularly advantageous when similar substituents are present, a situation that often leads to isomeric mixtures in classical syntheses. organic-chemistry.org The optimized conditions for this reaction involve using t-BuOK as a base in pyridine, with the addition of 18-crown-6 (B118740) to improve yields. organic-chemistry.org
Another approach to achieve regioselectivity is through the use of β-enaminones or related compounds as the 1,3-dielectrophilic component. mdpi.com The fixed nature of the amine group in these substrates can direct the incoming hydrazine to a specific carbonyl, thus controlling the final substitution pattern of the pyrazole ring. A copper-catalyzed three-component synthesis has been developed that reacts enaminones with hydrazines and aryl halides, leading to 1,3-substituted pyrazoles through a domino reaction sequence. beilstein-journals.org
Functionalization and Derivatization Strategies for Pyrazole Scaffolds
Once the pyrazole core is established, further modifications are often necessary to arrive at the target structure. For the synthesis of 5-bromo-3-methoxy-1-methyl-1H-pyrazole, the key transformation is the introduction of a bromine atom at the C5 position of the 3-methoxy-1-methyl-1H-pyrazole intermediate.
Installation of Bromine Substituents on Pyrazole Rings
The introduction of a bromine atom onto a pyrazole ring is typically achieved through electrophilic bromination. The regioselectivity of this reaction is highly dependent on the substituents already present on the ring and the reaction conditions. The pyrazole ring is an electron-rich heterocycle, and electrophilic substitution generally occurs at the C4 position unless it is already substituted. cdnsciencepub.com
However, the presence of activating or directing groups can influence the site of bromination. For 1-substituted pyrazoles, such as 1-phenylpyrazole, bromination with bromine in an inert solvent like chloroform (B151607) selectively occurs at the 4-position. cdnsciencepub.com In contrast, under strongly acidic conditions (e.g., bromine in concentrated sulfuric acid), bromination can occur on the phenyl ring, as the pyrazole ring is deactivated by protonation. cdnsciencepub.com
For the synthesis of the target compound, the bromination of a pre-formed 3-methoxy-1-methyl-1H-pyrazole is the most direct approach. The electron-donating nature of the methoxy group at C3 and the methyl group at N1 would activate the pyrazole ring towards electrophilic substitution. The primary sites for substitution would be the C4 and C5 positions.
A common and effective reagent for the bromination of such activated heterocyclic systems is N-Bromosuccinimide (NBS). masterorganicchemistry.comorganic-chemistry.org NBS serves as a source of electrophilic bromine and is often preferred over molecular bromine (Br₂) because it can provide a low, steady concentration of Br₂, minimizing side reactions. masterorganicchemistry.com The reaction is typically carried out in a suitable solvent, and the regioselectivity can sometimes be tuned by the reaction conditions. For pyrazoles, reactions with N-halosuccinimides in solvents like carbon tetrachloride have been shown to be efficient for C4-halogenation. researchgate.net To achieve C5 bromination, it might be necessary to block the C4 position or use specific reaction conditions that favor substitution at C5. In some cases, oxidation of a 2-pyrazoline (B94618) precursor with bromine at elevated temperatures can lead to the pyrazole, although this can also result in bromination of the ring if not carefully controlled. google.com
A patent for the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine describes a multi-step sequence starting from diethyl butynedioate and methylhydrazine, where a 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester is an intermediate. google.com This is then brominated using phosphorus oxybromide (POBr₃) to install the bromine at the 5-position. google.com While this example leads to a different C3 substituent, it demonstrates a viable strategy for achieving 5-bromination on a 1-methylpyrazole (B151067) core.
| Brominating Agent | Substrate Type | Typical Position of Bromination | Reference(s) |
| Br₂ in Chloroform | 1-Phenylpyrazole | C4 | cdnsciencepub.com |
| N-Bromosuccinimide (NBS) | Alkenes (allylic position) | Allylic Carbon | masterorganicchemistry.comyoutube.comyoutube.comyoutube.com |
| N-Halosuccinimides | Pyrazoles | C4 | researchgate.net |
| Phosphorus Oxybromide (POBr₃) | 5-Hydroxy-1-methyl-1H-pyrazole derivative | C5 | google.com |
Syntheses Incorporating Bromine in Precursors
A primary strategy for the synthesis of brominated pyrazoles involves the use of precursors that already contain a bromine atom. This approach ensures the presence and specific placement of the bromine substituent from an early stage of the synthetic sequence.
One common method involves the cyclocondensation of a brominated 1,3-dicarbonyl compound with a hydrazine derivative. nih.govyoutube.com For instance, a brominated β-diketone can react with methylhydrazine to form the corresponding N-methylated bromopyrazole. The reactivity of the dicarbonyl compound and the hydrazine are key factors in the success of this reaction.
Alternatively, bromination of a pre-formed pyrazole ring can be achieved, but incorporating bromine into a precursor often provides better control over regioselectivity. For example, the synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles has been accomplished by utilizing a brominated 1,3-bis-electrophilic substrate which then undergoes cyclocondensation with phenylhydrazine (B124118). mdpi.com
Another approach involves the in-situ formation of a brominated intermediate. For example, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates, which are then oxidized with bromine to yield a variety of pyrazoles. organic-chemistry.org A patent describes a method for producing 5-bromo-1-methyl-1H-pyrazole-3-amine starting from diethyl butynedioate, which is condensed with methylhydrazine, followed by a reaction with tribromooxyphosphorus to introduce the bromine atom, and subsequent transformations to yield the final product. google.com
Introduction of Methoxy Functionality at Pyrazole C-3 Position
The introduction of a methoxy group at the C-3 position of the pyrazole ring can be accomplished through several synthetic routes, primarily involving O-alkylation of a corresponding hydroxypyrazole or by building the ring from a methoxy-containing precursor.
O-Alkylation Procedures for Hydroxypyrazoles
The most direct method for introducing a C-3 methoxy group is the O-alkylation of a 3-hydroxypyrazole. This reaction typically involves deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to attack an alkylating agent, such as methyl iodide or dimethyl sulfate (B86663). nih.govorganic-chemistry.orgdntb.gov.ua
The choice of base and solvent is critical to favor O-alkylation over N-alkylation, a common side reaction in pyrazole chemistry. Steric hindrance around the nitrogen atoms can also influence the selectivity of the alkylation. A study on pyrimidin-2(1H)-ones demonstrated that direct chemoselective O-alkylation could be achieved with high yields, highlighting the potential for selective alkylation in heterocyclic systems. nih.gov
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
| 3-Hydroxypyrazole | Methylating Agent (e.g., CH3I) | 3-Methoxypyrazole | Base (e.g., NaH) | organic-chemistry.org |
| Pyrimidin-2(1H)-one | Alkylating Agent | O-Alkylpyrimidine | Various | nih.gov |
Cyclization Reactions with Methoxy-Containing Building Blocks
An alternative to post-synthesis modification is to construct the pyrazole ring using a building block that already contains the methoxy group. This can be achieved by reacting a methoxy-containing 1,3-dicarbonyl compound or its equivalent with a hydrazine. For example, a β-keto ester with a methoxy group at the appropriate position can undergo cyclocondensation with methylhydrazine to directly form the 3-methoxy-1-methyl-1H-pyrazole ring system.
N-Methylation Strategies for 1H-Pyrazoles
The N-methylation of pyrazoles is a fundamental transformation, yet it often presents a challenge in terms of regioselectivity due to the presence of two reactive nitrogen atoms. acs.org
The direct alkylation of an NH-pyrazole with a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base is a common approach. However, this can lead to a mixture of N1 and N2 methylated isomers. acs.orgchemicalbook.com The regioselectivity can be influenced by factors such as the steric and electronic nature of the substituents on the pyrazole ring, the choice of the methylating agent, the base, and the reaction conditions. reddit.com
For instance, a method for the synthesis of methyl 5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate involves the use of sodium hydride and methyl iodide in tetrahydrofuran. chemicalbook.com Recent research has focused on developing more selective N-methylation methods. One such approach utilizes sterically bulky α-halomethylsilanes as masked methylating reagents, which have been shown to significantly improve the selectivity of N-alkylation. acs.org Acid-catalyzed N-alkylation using trichloroacetimidates has also been explored, though it can still result in a mixture of regioisomers. mdpi.com
| Pyrazole Substrate | Methylating Agent | Product(s) | Key Findings | Reference |
| Unsubstituted 1H-Pyrazole | Methyl Iodide | 1-Methyl-1H-pyrazole & 3-Methyl-1H-pyrazole | Mixture of isomers often formed | chemicalbook.com |
| Substituted 1H-Pyrazole | α-Halomethylsilanes | N1-Methylated Pyrazole | High regioselectivity | acs.org |
| 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | N1 and N2 alkylated isomers | 2.5:1 ratio of regioisomers | mdpi.com |
Green Chemistry and Advanced Synthetic Techniques for Pyrazole Derivatives
In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods for pyrazole derivatives. These approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials. tandfonline.comrsc.org
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in the synthesis of pyrazole derivatives. tandfonline.comrsc.org This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. acs.org
Microwave irradiation has been successfully applied to various reactions in pyrazole synthesis, including cyclocondensation reactions. tandfonline.comresearchgate.net For example, the synthesis of 1,3,5-substituted pyrazole derivatives via the condensation of phenylhydrazine with ethyl acetoacetate (B1235776) has been efficiently catalyzed by nano-ZnO under microwave irradiation, resulting in excellent yields and short reaction times. nih.gov Similarly, the synthesis of 5-(N-alkyl)aminopyrazoles has been achieved in high yields through a microwave-assisted reaction between 5-chloro-4-formylpyrazoles and primary alkylamines. mdpi.com
The benefits of microwave-assisted synthesis include:
Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes. acs.org
Higher Yields: Increased efficiency of energy transfer often leads to higher product yields. acs.org
Greener Conditions: The reduction in reaction time and the potential for solvent-free reactions contribute to a more environmentally friendly process. tandfonline.com
Solvent-Free Reaction Conditions
Solvent-free synthesis, often assisted by microwave irradiation, represents a significant advancement in green chemistry. mdpi.comnih.gov These methods can lead to dramatically reduced reaction times, higher yields, and simplified purification processes by eliminating the need for often hazardous and difficult-to-remove solvents. benthamdirect.comresearchgate.net
A notable approach involves the condensation of 1,3-dicarbonyl compounds with hydrazines, a foundational method for pyrazole synthesis. researchgate.net Under solvent-free and catalyst-free conditions, microwave irradiation can accelerate the reaction between hydrazines/hydrazides and 1,3-diketones or β-ketoesters, affording pyrazoles in excellent yields (up to 99%) in as little as five minutes. researchgate.net Similarly, the reaction of β-chlorovinylaldehydes with hydrazine hydrate or phenylhydrazine, using p-toluenesulfonic acid (p-TsOH) as a catalyst under microwave irradiation, provides a rapid route to pyrazolo[3,4-b]quinolines and pyrazolo[3,4-c]pyrazoles. researchgate.net
Another green protocol utilizes a three-component cyclocondensation of phenylhydrazine, various aldehydes, and malononitrile in an aqueous medium with sodium p-toluenesulfonate (NaPTS) as a recyclable catalyst, yielding 5-aminopyrazole-4-carbonitriles in minutes. mdpi.com The use of a catalytic amount of sulfuric acid at room temperature for the solventless condensation of a diketone and a hydrazine also affords pyrazole derivatives in high yields. rsc.org
Microwave-assisted, solvent-free reactions have been successfully applied to generate structurally diverse pyrazolone derivatives. mdpi.com For instance, the one-pot reaction of ethyl acetoacetate, a hydrazine hydrochloride, and an aldehyde under microwave irradiation without any solid support can produce 4-arylidenepyrazolone scaffolds efficiently. mdpi.com Research has also demonstrated the synthesis of imidazole (B134444) and pyrazole derivatives through the microwave-assisted, solvent-free ring-opening of epoxides, a method well-suited for high-throughput screening. mdpi.comnih.govnih.gov
Table 1: Examples of Solvent-Free Pyrazole Synthesis
Polymer-Supported Reagents and Solid-Phase Synthesis
Solid-phase synthesis (SPS) and the use of polymer-supported reagents are powerful techniques for combinatorial chemistry and the generation of molecular libraries. These methods simplify purification by allowing for the easy removal of excess reagents and byproducts through simple filtration.
An efficient solid-phase synthesis of 3,4,5-trisubstituted pyrazoles and isoxazoles has been developed using a "catch and release" strategy. nih.govacs.org This method involves the in-situ immobilization of a thiolate anion, generated from the condensation of a 2-sulfonylacetonitrile derivative and an isothiocyanate, onto a Merrifield resin. acs.org Subsequent reaction with hydrazine and release from the resin affords 3,5-diamino-4-(arylsulfonyl)-1H-pyrazoles. acs.org
Another approach utilizes a soluble polymer support, such as polyethylene (B3416737) glycol (PEG), for the parallel synthesis of pyrazolines. lookchem.com In this liquid-phase method, a PEG-supported acrylate (B77674) undergoes a [3+2] cycloaddition with a nitrile imine generated in situ. lookchem.com Cleavage from the PEG support yields the final pyrazoline products in good yields and high purities. lookchem.com This strategy combines the benefits of homogeneous solution chemistry (high reactivity) with the advantages of solid-phase methods (ease of purification). lookchem.com
The synthesis of pyrazole-based microporous organic polymers (MOPs) has also been reported. acs.org For example, a pyrazole-based MOP was prepared via the Scholl coupling of 3,5-diphenyl-1H-pyrazole. acs.org This material can then be used as a support for nanoparticles, creating a heterogeneous catalyst for other chemical transformations. acs.org
Table 2: Overview of Polymer-Supported Pyrazole Synthesis
Flow Chemistry Applications in Pyrazole Synthesis
Continuous flow chemistry has emerged as a transformative technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and seamless scalability. galchimia.com These systems are particularly advantageous for handling hazardous intermediates and for multi-step syntheses. nih.govnih.gov
A variety of pyrazole derivatives have been synthesized using flow chemistry. For instance, a two-step continuous-flow synthesis of substituted pyrazoles proceeds through vinylidene keto ester intermediates. researchgate.net A four-step continuous flow process has been developed for converting anilines into pyrazoles, which involves the in situ generation of diazonium salts and hydrazine derivatives, thereby avoiding the isolation of these potentially hazardous intermediates. nih.govmdpi.com This method was successfully applied to the synthesis of the COX-2 inhibitor celecoxib. nih.gov
Flow chemistry also enables the safe use of reactive species like diazoalkanes. A modular "assembly line" synthesis has been developed for highly functionalized fluorinated pyrazoles and pyrazolines. nih.gov This process involves the in-flow generation of diazoalkanes followed by a [3+2] cycloaddition, with subsequent modifications performed in additional reactor modules. nih.gov
Other flow-based approaches include the synthesis of 3,5-disubstituted pyrazoles via a sequential copper-mediated alkyne homocoupling and Cope-type hydroamination. rsc.org A transition metal-free process has also been described for the synthesis of 3,5-di- and 1,3,5-trisubstituted pyrazoles from terminal aryl alkynes and acyl chlorides. mdpi.com In one example relevant to analogous structures, a continuous-flow process was used for the synthesis of an N-aryl-5-methylpyrazole from 5-bromo-2-methoxyaniline. mdpi.com The process involved diazotization, reduction to the hydrazine, and subsequent Knorr cyclocondensation, all performed in a continuous setup. mdpi.com
Table 3: Selected Flow Chemistry Approaches to Pyrazole Synthesis
Chemical Reactivity and Transformation Pathways of 5 Bromo 3 Methoxy 1 Methyl 1h Pyrazole
Reactivity of the Bromo Substituent
The bromine atom at the C5 position of the pyrazole (B372694) ring is the primary site of reactivity, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to the synthetic utility of 5-bromo-3-methoxy-1-methyl-1H-pyrazole in constructing more complex molecular architectures.
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of this compound. The electron-rich nature of the pyrazole ring and the presence of the bromo substituent make it a suitable substrate for a range of these transformations.
The Suzuki-Miyaura coupling is a widely employed method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl moieties at the C5 position. The general reaction scheme involves the coupling of the bromo-pyrazole with an aryl- or heteroarylboronic acid in the presence of a palladium catalyst and a base. nih.govnih.gov
Research on related bromo-substituted pyrazoles and other nitrogen-rich heterocycles indicates that the choice of catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions, such as debromination. nih.govrsc.org For instance, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands like XPhos and SPhos, often in the form of pre-catalysts, have been shown to be effective for the Suzuki-Miyaura coupling of challenging heterocyclic halides. nih.govorganic-chemistry.org The use of aqueous potassium phosphate (B84403) (K3PO4) as a base in solvents like dioxane is also common. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Pyrazoles
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromo-1H-pyrazole | 5-Indole boronic acid | Pd2(dba)3 (2) | SPhos (3) | K3PO4 | Dioxane/H2O | 100 | 86 | nih.gov |
| 4-Bromo-1H-pyrazole | Phenylboronic acid | P1 (XPhos precatalyst) (7) | - | K3PO4 | Dioxane/H2O | 100 | 81 | nih.gov |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 (5) | - | K2CO3 | DME | 80 | >95 | nih.gov |
This table presents data for analogous compounds to illustrate typical reaction conditions, as specific data for this compound is not readily available in the cited literature.
The electronic nature of the boronic acid can influence the reaction efficiency. Electron-rich arylboronic acids often provide good yields. rsc.org The methoxy (B1213986) group at the C3 position of this compound is an electron-donating group, which can influence the reactivity of the pyrazole ring.
The Heck reaction provides a method for the palladium-catalyzed vinylation of aryl halides, enabling the formation of carbon-carbon bonds between this compound and various alkenes. This reaction typically involves a palladium catalyst, a base (often an amine like triethylamine (B128534) or an inorganic base like sodium acetate), and a phosphine ligand. organic-chemistry.orgbeilstein-journals.org The outcome of the Heck reaction is the substitution of the bromine atom with a vinyl or alkenyl group.
Studies on similar bromo-heterocyclic compounds have demonstrated the utility of the Heck reaction in synthesizing complex molecules. For instance, the reaction of 3-bromo-1-methyl-1H-indazole with n-butyl acrylate (B77674) has been investigated, highlighting the potential for side reactions like debromination, which can be influenced by the reaction conditions. beilstein-journals.org The choice of catalyst and the addition of salts can sometimes mitigate these undesired pathways.
Table 2: Illustrative Heck Reaction Conditions for Bromo-Heterocycles
| Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromo-1-methyl-1H-indazole | n-Butyl acrylate | Pd(OAc)2 (5) | TEA | DMF | 120 | 53 | beilstein-journals.org |
| 5-Bromo-1-ethyl-1H-indazole | Ethyl acrylate | Pd(OAc)2 (3) | Et3N | MeCN | 100 | 75 | researchgate.net |
This table provides examples from related bromo-heterocycles to demonstrate the principles of the Heck reaction, as direct examples for this compound are not available in the provided search results.
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.orgresearchgate.net This reaction allows for the direct introduction of an alkynyl group at the C5 position of this compound. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt (e.g., CuI), and an amine base, which also often serves as the solvent. researchgate.net
The Sonogashira reaction is a powerful tool for the synthesis of conjugated enynes and arylalkynes. The reactivity in Sonogashira couplings can be influenced by the electronic properties of both the bromo-pyrazole and the alkyne. Research on the Sonogashira coupling of other bromo-substituted heterocycles, such as bromo-pyrazolo[1,5-a]pyrimidines, has shown that the reaction is versatile and can tolerate a range of functional groups on the alkyne partner. nih.gov Both electron-donating and electron-withdrawing groups on the alkyne can be successfully coupled.
Table 3: Representative Sonogashira Coupling Conditions for Bromo-Pyrazoles
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Trimethylsilylacetylene | Pd(OAc)2 (3) | - | Cs2CO3 | Dioxane | 100 | 98 | researchgate.net |
| Bromo-diazenyl-pyrazolo[1,5-a]pyrimidine | Phenylacetylene | Pd(PPh3)2Cl2 (5) | CuI (10) | Et3N | THF | 60 | 85 | nih.gov |
This table showcases examples of Sonogashira reactions on related bromo-pyrazole systems to illustrate the reaction's applicability, as specific data for this compound is not available in the cited literature.
Beyond the Suzuki, Heck, and Sonogashira reactions, the bromo substituent in this compound can participate in other palladium-catalyzed transformations. A notable example is the Buchwald-Hartwig amination, which allows for the formation of carbon-nitrogen bonds. This reaction would enable the synthesis of 5-amino-3-methoxy-1-methyl-1H-pyrazole derivatives by coupling the bromo-pyrazole with various primary or secondary amines.
Studies on the palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles have shown that the choice of ligand is critical for achieving high yields. nih.govmit.edu Bulky biarylphosphine ligands, such as tBuBrettPhos, have been found to be particularly effective in facilitating the amination of these challenging substrates under mild conditions. nih.gov The presence of an unprotected NH group in the pyrazole ring can sometimes inhibit the catalyst, but the use of appropriate ligands and precatalysts can overcome this issue. nih.govnih.gov
Nucleophilic Substitution Reactions Involving Bromine
While transition metal-catalyzed reactions are the most common route for the functionalization of this compound, nucleophilic aromatic substitution (SNAr) of the bromine atom is another potential transformation pathway. In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), leading to its displacement.
For an SNAr reaction to occur, the aromatic ring generally needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. The pyrazole ring is an electron-rich heterocycle, which generally disfavors nucleophilic aromatic substitution. However, the electronegative nitrogen atoms do exert an influence on the electron distribution.
There is limited direct evidence in the provided search results for the nucleophilic substitution of bromine in this compound. However, studies on other bromo-heterocycles, such as 5-bromo-1,2,3-triazines, have shown that nucleophilic aromatic substitution with phenols can occur in the presence of a base. acs.org It is conceivable that under specific conditions with strong nucleophiles, the bromine atom in this compound could be displaced. The feasibility of such a reaction would likely depend on the nature of the nucleophile and the reaction conditions employed.
Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching
The bromine atom at the C5 position of the pyrazole ring is susceptible to halogen-metal exchange, a powerful tool for the formation of a new carbon-carbon or carbon-heteroatom bond. This reaction typically involves treatment with an organolithium or Grignard reagent at low temperatures to generate a highly reactive pyrazol-5-yl organometallic intermediate. This intermediate can then be "quenched" by a variety of electrophiles, leading to the introduction of a wide array of substituents at the 5-position.
Commonly used organolithium reagents for this transformation include n-butyllithium and sec-butyllithium. The choice of reagent and reaction conditions can influence the efficiency of the exchange process. The subsequent addition of an electrophile allows for the synthesis of diverse derivatives. For example, quenching with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. Reaction with carbon dioxide would produce a carboxylic acid, while treatment with an alkyl halide could introduce an alkyl group.
Table 1: Examples of Electrophilic Quenching Following Halogen-Metal Exchange
| Electrophile | Reagent | Product Type |
| Aldehyde (RCHO) | n-BuLi, then RCHO | Secondary Alcohol |
| Ketone (R₂CO) | n-BuLi, then R₂CO | Tertiary Alcohol |
| Carbon Dioxide (CO₂) | n-BuLi, then CO₂ | Carboxylic Acid |
| Alkyl Halide (R-X) | n-BuLi, then R-X | 5-Alkyl-3-methoxy-1-methyl-1H-pyrazole |
Reactivity at the Methoxy Group
The methoxy group at the C3 position offers another handle for chemical modification, primarily through demethylation to reveal a hydroxyl group.
Demethylation Strategies and Regeneration of Hydroxyl Functionality
The conversion of the methoxy group to a hydroxyl group is a crucial transformation, as the resulting pyrazolol can exhibit different reactivity and biological activity. Several reagents are known to effect the cleavage of aryl methyl ethers, and their applicability to this compound depends on the desired selectivity and the compatibility with other functional groups in the molecule.
Strong Lewis acids like boron tribromide (BBr₃) are highly effective for O-demethylation. chem-station.com The reaction proceeds by coordination of the Lewis acid to the methoxy oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com Aluminum chloride (AlCl₃) is another Lewis acid that can be employed, often requiring heating. chem-station.com Strong Brønsted acids such as 47% hydrobromic acid (HBr) can also cleave the ether linkage at elevated temperatures. chem-station.com Additionally, nucleophilic cleavage using sulfur-based reagents like thiols in the presence of a base provides a milder alternative. chem-station.comgoogle.com
Table 2: Common Demethylation Reagents
| Reagent | Conditions | Reference |
| Boron tribromide (BBr₃) | Low temperature (e.g., -78 °C to rt) | chem-station.com |
| Aluminum chloride (AlCl₃) | Heating in a suitable solvent | chem-station.comgoogle.com |
| 47% Hydrobromic acid (HBr) | High temperature (e.g., ~130 °C) | chem-station.com |
| Alkyl thiols (e.g., dodecanethiol) | High-boiling solvent (e.g., NMP, DMSO) with base | chem-station.comgoogle.com |
Role of Methoxy Group in Directing Electrophilic or Nucleophilic Attacks
The methoxy group, being an electron-donating group through resonance, activates the pyrazole ring towards electrophilic attack. It preferentially directs incoming electrophiles to the C4 position, which is ortho and para to the activating group. This directing effect is a consequence of the stabilization of the cationic intermediate (the sigma complex) formed during electrophilic aromatic substitution. The lone pairs on the oxygen atom can delocalize into the ring, stabilizing the positive charge.
Conversely, the methoxy group does not significantly influence nucleophilic attacks on the pyrazole ring itself, as the ring is already electron-rich. However, its presence can electronically influence the reactivity of adjacent functional groups.
Reactivity of the Pyrazole Core
The pyrazole ring itself is an aromatic heterocycle and can undergo reactions typical of such systems, as well as transformations involving the nitrogen atoms.
Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring
As mentioned, the pyrazole ring is activated towards electrophilic aromatic substitution. libretexts.org The primary site of substitution is the C4 position, due to the directing effects of both the N1-methyl and C3-methoxy groups. Typical electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comlibretexts.org
For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com Halogenation, such as bromination or chlorination, can be carried out using the corresponding halogen in the presence of a Lewis acid catalyst. youtube.com Sulfonation typically employs fuming sulfuric acid (a solution of SO₃ in H₂SO₄). masterorganicchemistry.com
Transformations at the Nitrogen Atom (N1)
The N1-methyl group is generally stable under many reaction conditions. However, the pyrazole nitrogen atoms are nucleophilic and can be involved in reactions. While the N1 position is already substituted in the title compound, it's important to consider the general reactivity of the pyrazole nitrogens. In unsubstituted or N-H pyrazoles, the pyridine-like nitrogen (N2) is typically the site of protonation and alkylation. mdpi.com However, regioselective N1-alkylation can be achieved under specific conditions. mdpi.comresearcher.life In the case of this compound, further reaction at the N2 nitrogen is possible, leading to the formation of pyrazolium (B1228807) salts, although this would require harsh conditions and a potent electrophile.
Cyclization Reactions Leading to Fused Heterocyclic Systems
The chemical architecture of this compound, while a valuable building block, does not readily lend itself to direct cyclization reactions to form fused heterocyclic systems. The bromine atom at the C5 position is not typically a participant in common ring-closing strategies for creating adjacent fused rings like pyrazolopyrimidines or pyrazolopyridines. Instead, it serves as a synthetic handle for functional group interconversion, primarily into a nucleophilic amino group, which is the key precursor for such cyclizations.
The predominant pathway for transforming this compound into fused heterocycles involves a two-step sequence:
Amination: Conversion of the 5-bromo group into a 5-amino group (NH2). This transformation is crucial as the resulting 5-aminopyrazole possesses the necessary nucleophilic sites—the endocyclic N1 nitrogen and the exocyclic 5-amino group—to react with bielectrophilic reagents.
Cyclocondensation: Reaction of the intermediate, 5-amino-3-methoxy-1-methyl-1H-pyrazole, with a suitable 1,3-bielectrophilic partner to construct the new fused ring.
Amination of 5-Bromopyrazoles
The conversion of the 5-bromo substituent to an amino group is a critical enabling step. While specific literature detailing the amination of this compound is not prevalent, the transformation on analogous 5-bromopyrazole systems is well-documented. The primary methods employed are transition-metal-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming carbon-nitrogen bonds. researchgate.net It involves the reaction of an aryl or heteroaryl halide (like a 5-bromopyrazole) with an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of a primary 5-aminopyrazole, an ammonia (B1221849) equivalent is used.
Ullmann Condensation: This copper-catalyzed reaction is another established method for aryl amination. Modern protocols often allow for milder reaction conditions compared to the traditional high-temperature requirements. mdpi.com
These methods would theoretically convert this compound into the highly reactive intermediate, 5-amino-3-methoxy-1-methyl-1H-pyrazole.
Formation of Pyrazolo[1,5-a]pyrimidines
Once formed, 5-amino-3-methoxy-1-methyl-1H-pyrazole can be used to synthesize pyrazolo[1,5-a]pyrimidines. This is typically achieved through condensation with β-dicarbonyl compounds or their synthetic equivalents. nih.gov The reaction proceeds by initial nucleophilic attack of the exocyclic 5-amino group on one of the carbonyl carbons, followed by an intramolecular cyclization involving the pyrazole N1 nitrogen and the second carbonyl group, and subsequent dehydration. nih.govnih.gov
The table below outlines potential reactions based on established methodologies for the synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles.
Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
| Reagent (1,3-Bielectrophile) | Catalyst/Conditions | Resulting Fused System |
|---|---|---|
| Acetylacetone | Acetic Acid, Reflux | 7,9-Dimethyl-5-methoxy-3-methylpyrazolo[1,5-a]pyrimidine |
| Diethyl Malonate | Base (e.g., NaOEt), Heat | 5,7-Dihydroxy-3-methoxy-1-methylpyrazolo[1,5-a]pyrimidine |
| Ethyl Acetoacetate (B1235776) | Acetic Acid, Reflux | 7-Hydroxy-5-methoxy-3,9-dimethylpyrazolo[1,5-a]pyrimidine |
Note: The product structures are predicted based on known reactivity patterns of 5-aminopyrazoles.
Formation of Pyrazolo[3,4-b]pyridines
The synthesis of the isomeric pyrazolo[3,4-b]pyridine scaffold from 5-amino-3-methoxy-1-methyl-1H-pyrazole can be accomplished using several established synthetic strategies. These methods also rely on the cyclocondensation with 1,3-dielectrophiles or their precursors.
Reaction with α,β-Unsaturated Carbonyl Compounds: A Michael addition of the 5-amino group to the α,β-unsaturated system, followed by cyclization and aromatization, yields the pyrazolopyridine core. mdpi.com
Gould-Jacobs Reaction: This classic method involves the reaction of an aminopyrazole with diethyl 2-(ethoxymethylene)malonate or similar reagents. The reaction sequence leads to a 4-hydroxypyrazolo[3,4-b]pyridine, which can be subsequently converted to other derivatives. mdpi.com
Reaction with 1,3-Diketones: Under specific catalytic conditions, the reaction of 5-aminopyrazoles with 1,3-diketones can be directed to form pyrazolo[3,4-b]pyridines. mdpi.com
The table below summarizes potential cyclization reactions to form pyrazolo[3,4-b]pyridines.
Table 2: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
| Reagent (1,3-Bielectrophile) | Catalyst/Conditions | Resulting Fused System |
|---|---|---|
| α,β-Unsaturated Ketones (e.g., Chalcones) | Ionic Liquid (e.g., [bmim]Br), Heat | Substituted 1,4,6-Triaryl-3-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridines |
| Diethyl 2-(ethoxymethylene)malonate | Heat, then PPA/POCl₃ | 4-Chloro-5-carboxy-3-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine |
| Alkynyl Aldehydes | Silver, Iodine, or NBS catalysis | Halogenated or non-halogenated Pyrazolo[3,4-b]pyridines nih.gov |
Note: The product structures are predicted based on established synthetic routes for analogous 5-aminopyrazoles.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyrazole (B372694) Derivatives
NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For pyrazole derivatives, including 5-bromo-3-methoxy-1-methyl-1H-pyrazole, various NMR experiments are utilized to assign the signals of protons, carbons, and nitrogens, and to establish their relationships within the molecular structure. researchgate.netresearchgate.net
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
¹H NMR spectroscopy is fundamental for identifying the number of different types of protons in a molecule and their electronic environments. In the case of this compound, the spectrum is expected to show distinct signals for the methoxy (B1213986) (–OCH₃) protons, the N-methyl (N–CH₃) protons, and the single proton on the pyrazole ring.
The chemical shift (δ) of these protons is influenced by the electron-withdrawing and electron-donating effects of the substituents on the pyrazole ring. libretexts.org Generally, protons on carbons adjacent to electronegative atoms like oxygen and nitrogen are shifted downfield (to higher ppm values). libretexts.org For instance, the methoxy protons are typically found in the range of 3.5–4.0 ppm. libretexts.org The N-methyl protons will also appear in a characteristic region, and the lone proton on the pyrazole ring will have a chemical shift dependent on its position and the electronic nature of the adjacent groups. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrazole-H | ~6.0 - 7.5 |
| Methoxy (–OCH₃) | ~3.8 - 4.0 |
| N-Methyl (N–CH₃) | ~3.6 - 3.9 |
Note: These are approximate ranges and can vary based on the solvent and specific electronic environment.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment.
The carbon atom attached to the bromine (C-Br) will be influenced by the halogen's electronegativity. The carbon of the methoxy group (C-O) will appear at a lower field due to the deshielding effect of the oxygen atom. jocpr.com The N-methyl carbon and the carbons of the pyrazole ring will also have characteristic chemical shifts. researchgate.netjocpr.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-Br | ~90 - 100 |
| C-OCH₃ | ~150 - 160 |
| Pyrazole Ring Carbons | ~100 - 140 |
| Methoxy (–OCH₃) | ~55 - 60 |
| N-Methyl (N–CH₃) | ~35 - 40 |
Note: These are approximate ranges and can vary based on the solvent and specific electronic environment.
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Applications
¹⁵N NMR spectroscopy is a valuable tool for directly probing the nitrogen atoms in the pyrazole ring. researchgate.net The chemical shifts of the two nitrogen atoms in the pyrazole ring of this compound will be different due to their distinct chemical environments. One nitrogen is bonded to a methyl group (a pyridine-type nitrogen), while the other is adjacent to the methoxy-substituted carbon (a pyrrole-type nitrogen). researchgate.netscilit.com This differentiation provides crucial information for confirming the substitution pattern on the pyrazole ring. researchgate.netnih.gov The chemical shifts are also sensitive to solvent effects and hydrogen bonding. researchgate.net
Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, COSY, NOESY) in Structural Elucidation
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of substituted pyrazoles and establishing the connectivity between atoms. nih.govyoutube.comsdsu.edu
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.comsdsu.edu This allows for the definitive assignment of which proton is bonded to which carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.comsdsu.edu For this compound, HMBC can be used to establish correlations between the N-methyl protons and the adjacent ring carbons, and between the methoxy protons and the carbon at the 3-position.
Correlation Spectroscopy (COSY): COSY reveals proton-proton coupling relationships within a molecule. sdsu.edu While the target molecule has only one ring proton, this technique is highly valuable for other pyrazole derivatives with adjacent protons on the ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the spatial arrangement of substituents around the pyrazole ring. For example, a NOESY experiment could show a correlation between the N-methyl protons and the proton at the 4-position if they are in close proximity. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. uni.luuni.lu
A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a clear indicator of the presence of a single bromine atom in the molecule. youtube.com
The fragmentation pattern provides further structural information. The molecule will break apart in a predictable manner upon ionization, and the resulting fragment ions are detected. Common fragmentation pathways for pyrazoles can include the loss of substituents like the methyl or methoxy groups, or cleavage of the pyrazole ring itself. researchgate.netmiamioh.edu Analysis of these fragments helps to confirm the identity and arrangement of the substituents.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
|---|---|---|
| [M]⁺ | 189.9736 | Corresponding to the ⁷⁹Br isotope. |
| [M+2]⁺ | 191.9716 | Corresponding to the ⁸¹Br isotope, with approximately equal intensity to the [M]⁺ peak. youtube.com |
| [M-CH₃]⁺ | 174.9580 | Loss of a methyl group. |
| [M-OCH₃]⁺ | 158.9630 | Loss of a methoxy group. |
Note: m/z values are for the monoisotopic masses.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. researchgate.netscilit.com The absorption of infrared radiation or the scattering of laser light causes the bonds within the molecule to vibrate at specific frequencies, which are characteristic of the type of bond and the atoms involved.
For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for:
C-H stretching: From the methyl and pyrazole ring C-H bonds.
C=C and C=N stretching: Within the pyrazole ring.
C-O stretching: Of the methoxy group.
C-N stretching: In the pyrazole ring and the N-methyl group.
C-Br stretching: This bond will have a characteristic absorption at lower frequencies.
Table 4: General IR and Raman Active Vibrational Modes for Pyrazole Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|
| C-H Stretch (aromatic and aliphatic) | 2850 - 3100 |
| C=C / C=N Stretch (ring) | 1400 - 1600 |
| C-O Stretch (ether) | 1050 - 1250 |
| C-N Stretch | 1000 - 1350 |
| C-Br Stretch | 500 - 600 |
Note: These are general ranges and can be influenced by the specific molecular structure.
X-ray Diffraction Techniques for Solid-State Structure Elucidation
X-ray diffraction stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. The resulting structural data, including bond lengths, bond angles, and intermolecular interactions, are crucial for understanding the compound's physical and chemical properties.
Single-Crystal X-ray Diffraction (SCXRD) Applications
Single-Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique that provides unambiguous proof of a molecule's structure. The process involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The diffraction pattern produced is a unique fingerprint of the crystal's internal lattice, from which a detailed three-dimensional model of the molecule can be constructed.
For pyrazole derivatives, SCXRD studies reveal critical information about the planarity of the pyrazole ring, the conformation of its substituents, and the nature of intermolecular forces, such as hydrogen bonding and π-stacking, that govern the crystal packing. While specific SCXRD data for this compound is not publicly available, analysis of closely related pyrazole structures provides insight into the expected molecular geometry. For instance, studies on substituted pyrazoles, such as 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one, have successfully determined their crystal and molecular structures, confirming the heterocyclic ring's geometry and the spatial orientation of its substituent groups. mdpi.com
A representative example of crystallographic data that can be obtained from an SCXRD experiment on a substituted pyrazole derivative is presented in Table 1. This data provides a foundational understanding of the solid-state conformation of this class of compounds.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.2163(4) |
| b (Å) | 11.1084(4) |
| c (Å) | 15.6924(6) |
| β (°) | 95.441(1) |
| Volume (ų) | 1774.9(1) |
| Z | 8 |
Table 1: Illustrative Single-Crystal X-ray Diffraction data for a representative pyrazole derivative, 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one. Data sourced from a relevant research publication. mdpi.com
Crystalline Sponge Method for Non-Crystalline Analogs
In cases where a compound, such as a potential analog of this compound, is resistant to crystallization, the Crystalline Sponge Method offers a revolutionary alternative for structural elucidation. mdpi.comresearchgate.net This technique circumvents the need for the analyte to form its own single crystal. Instead, a porous crystalline host, the "crystalline sponge," is soaked in a solution containing the non-crystalline analyte. mdpi.comresearchgate.net The analyte molecules are absorbed into the pores of the sponge, where they become ordered and oriented, allowing for their structure to be determined by X-ray diffraction as if they were a single crystal. researchgate.net
This method has been successfully applied to a wide range of organic molecules, including nitrogen-containing heterocycles, that are liquids, oils, or are only available in minute quantities. researchgate.netacs.org The host framework, often a metal-organic framework (MOF), provides a scaffold that holds the guest molecule in a fixed position. researchgate.netresearchgate.net For non-crystalline analogs of this compound, the crystalline sponge method could provide invaluable, otherwise inaccessible, solid-state structural information. mdpi.comresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the molecule's electronic structure, particularly the nature of its chromophores.
For this compound, the pyrazole ring itself is a chromophore. The presence of the methoxy group (an auxochrome) and the bromine atom can influence the energy of these transitions. The expected electronic transitions for this molecule are π → π* and n → π*.
π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands. The conjugated π system of the pyrazole ring is primarily responsible for these absorptions.
n → π transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (the lone pairs on the nitrogen and oxygen atoms) to a π* antibonding orbital. These transitions are generally of lower energy and have a lower intensity compared to π → π* transitions.
An illustrative data table of UV-Vis absorption maxima for different substituted pyrazole derivatives is provided below to demonstrate the type of data obtained from this technique.
| Substituted Pyrazole Derivative | λmax (nm) | Solvent | Transition Type |
|---|---|---|---|
| Pyrazole Azo Dye 4a | 216, 345 | Ethanol | π → π |
| Pyrazole Azo Dye 4b | 235, 322 | Ethanol | π → π |
| Pyrazole Azo Dye 4c | 238, 260, 331 | Ethanol | π → π |
| Dipyridylpyrazole Ligand | ~280, ~330 | CH2Cl2 | π → π |
Table 2: Representative UV-Vis absorption maxima for various substituted pyrazole derivatives, illustrating the range of electronic transitions. Data is for illustrative purposes and sourced from relevant research publications. researchgate.netnih.gov
Computational and Theoretical Studies on Pyrazole Structure and Reactivity
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular structure and behavior. These methods have been widely applied to various pyrazole (B372694) derivatives to understand their fundamental properties.
Investigation of Electronic Structure and Charge Distribution
DFT calculations can elucidate the electronic structure of 5-bromo-3-methoxy-1-methyl-1H-pyrazole, revealing the distribution of electron density and identifying regions of high or low electron density. This information is crucial for predicting the molecule's reactivity towards electrophiles and nucleophiles. The pyrazole ring itself is an electron-rich system, and the substituents—bromo, methoxy (B1213986), and methyl groups—further modulate this electron distribution. mdpi.com The methoxy group, being an electron-donating group, is expected to increase the electron density on the pyrazole ring, while the bromo group, an electron-withdrawing group, will have the opposite effect. The precise charge distribution can be quantified through computational analysis.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which is indicative of hyperconjugative and resonance effects. For this compound, NBO analysis can quantify the interactions between the lone pairs of the oxygen and nitrogen atoms with the antibonding orbitals of the pyrazole ring and its substituents. This analysis helps in understanding the stability of the molecule and the nature of its chemical bonds. Studies on similar pyrazole systems have shown that NBO analysis can effectively describe the intramolecular charge transfer and delocalization phenomena.
Conformational Analysis and Molecular Dynamics Simulations
Theoretical Prediction of Reaction Mechanisms and Transition States
Computational chemistry plays a vital role in predicting the pathways of chemical reactions. By calculating the energies of reactants, products, and, most importantly, the transition states, it is possible to determine the most likely mechanism for a given reaction. For this compound, theoretical calculations could predict the outcomes of various reactions, such as nucleophilic substitution at the bromine-bearing carbon or electrophilic attack on the pyrazole ring. The electron-donating and -withdrawing nature of the substituents will significantly influence the activation energies and regioselectivity of these reactions.
Structure-Reactivity Relationships from Computational Models
By systematically studying a series of related pyrazole derivatives computationally, it is possible to establish structure-reactivity relationships. These models correlate specific structural features, such as the nature and position of substituents, with the observed or predicted reactivity. For instance, by comparing the computed electronic properties and reaction barriers of this compound with other substituted pyrazoles, one can develop a predictive understanding of how modifications to the molecular structure will impact its chemical behavior. These computational models are instrumental in the rational design of new molecules with desired properties for various applications.
Role As a Key Synthetic Building Block in Complex Chemical Syntheses
Precursor to Fused Polyheterocyclic Systems
The pyrazole (B372694) ring is a fundamental component of many biologically active fused heterocyclic systems. 5-bromo-3-methoxy-1-methyl-1H-pyrazole is an excellent starting material for constructing these complex scaffolds, particularly pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are known for their wide range of pharmacological activities. nih.govrsc.orgnih.govgrowingscience.com
The general strategy involves leveraging the bromo- and adjacent functional groups on the pyrazole ring to build the second heterocyclic ring. For instance, the bromo-pyrazole can undergo functional group transformations to introduce amines or other reactive moieties, which can then be cyclized to form the desired fused system.
One common approach is the cyclization of an ortho-amino carboxamide derivative of the pyrazole. Although starting from a different pyrazole, the principle applies. A bromo-pyrazole can be converted to an amino-pyrazole, which is then elaborated and cyclized. For example, a related compound, 3-amino-1-methyl-1H-pyrazole-4-carboxamide, is cyclized with bromine to form a pyrazolo[3,4-d]pyrimidine derivative.
Similarly, the synthesis of pyrazolo[3,4-b]pyridines can be achieved from aminopyrazole precursors reacting with 1,3-dicarbonyl compounds or their equivalents. mdpi.comnih.gov The bromo-substituent on the starting pyrazole, as in this compound, can be retained in the fused product for further derivatization or can be part of the cyclization strategy itself. For example, 5-Bromo-1H-pyrazolo[3,4-b]pyridine is a key intermediate that can be further functionalized via coupling reactions to build complex molecules. rsc.orggrowingscience.com
The synthesis of pyrazolo[3,4-d]pyrimidines, known for their potential as antimicrobial and anticancer agents, often starts from appropriately substituted pyrazoles. nih.govnih.gov The reaction of a pyrazole derivative with reagents like nitriles can lead to the formation of the fused pyrimidine (B1678525) ring. nih.gov
| Fused System | Precursor Type | General Method | Ref. |
| Pyrazolo[3,4-d]pyrimidine | Aminopyrazole carboxamide | Cyclization with various reagents (e.g., nitriles, bromine) | nih.gov |
| Pyrazolo[3,4-b]pyridine | Aminopyrazole | Condensation with 1,3-dicarbonyl compounds or alkynyl aldehydes | mdpi.comnih.gov |
| Substituted Pyrazolo[3,4-b]pyridines | Bromo-pyrazolo[3,4-b]pyridine | Cross-coupling reactions (e.g., Buchwald-Hartwig) | rsc.org |
Scaffold for Ligand Design and Coordination Chemistry
The pyrazole moiety is a well-established coordinating fragment in ligand design due to the presence of two nitrogen atoms. The specific substitution pattern of this compound makes it an attractive scaffold for developing ligands with tailored electronic and steric properties for coordination with various metal centers.
The nitrogen atoms of the pyrazole ring can act as Lewis bases, binding to metal ions to form stable complexes. The substituents at the 3, 5, and 1 positions significantly influence the coordination properties. The N-methyl group prevents deprotonation and complex coordination modes sometimes observed with N-H pyrazoles. The methoxy (B1213986) group at the 3-position acts as an electron-donating group, potentially enhancing the basicity of the ring nitrogens. The bromine atom at the 5-position serves as a reactive site for introducing more complex coordinating groups through cross-coupling reactions.
For example, a bromo-substituted pyrazolopyridine scaffold can be used in a Buchwald-Hartwig reaction to couple with an aminobenzoic acid derivative, creating a more elaborate ligand structure designed to interact with specific biological targets like tropomyosin receptor kinase (TRK). rsc.org This demonstrates a powerful strategy where the initial bromo-pyrazole scaffold is elaborated into a potent and selective ligand. rsc.org Furthermore, pyrazole-containing structures are known to be part of ligands used in various catalytic processes.
Intermediate in the Synthesis of Advanced Organic Molecules
Perhaps the most significant role of this compound is as a versatile intermediate in the synthesis of advanced organic molecules, particularly through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 5-position is a prime site for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction is widely used to form a new C-C bond by coupling the bromo-pyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.gov This method allows for the introduction of a vast array of aryl and heteroaryl groups at the 5-position of the pyrazole ring. The reaction is generally tolerant of various functional groups, making it a robust tool for late-stage functionalization in the synthesis of complex molecules. rsc.orgrsc.org For instance, Suzuki-Miyaura coupling on bromo-pyrazoles has been employed to synthesize precursors to selective CDK9 inhibitors and other biologically active compounds. rsc.org
Sonogashira Coupling: This coupling reaction involves the reaction of the bromo-pyrazole with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a pyrazole-alkyne conjugate. nih.gov These alkynylated pyrazoles are valuable intermediates themselves, as the alkyne moiety can undergo further transformations, such as click chemistry or reduction. The Sonogashira coupling has been successfully applied to various bromo-substituted heterocycles, including pyrazoles, to create complex frameworks for materials science and medicinal chemistry. nih.govresearchgate.netnih.gov
Other Coupling Reactions: Beyond Suzuki and Sonogashira reactions, the bromo-pyrazole can participate in other cross-coupling reactions like Buchwald-Hartwig amination (to form C-N bonds) and Heck coupling. These reactions further expand the synthetic utility of this building block.
The application of these synthetic strategies is evident in the preparation of key intermediates for pharmaceuticals. For example, the related compound 5-bromo-1-methyl-1H-pyrazol-3-amine is a crucial intermediate for synthesizing phosphatidylinositol-3-kinase (PI3K) inhibitors, highlighting the importance of such substituted pyrazoles in drug discovery. google.com
| Reaction | Coupling Partner | Bond Formed | Catalyst System (Typical) | Resulting Structure | Ref. |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | C-C (sp2-sp2) | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K3PO4) | 5-Aryl-3-methoxy-1-methyl-1H-pyrazole | nih.govrsc.org |
| Sonogashira | Terminal Alkyne | C-C (sp2-sp) | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et3N) | 5-Alkynyl-3-methoxy-1-methyl-1H-pyrazole | nih.govresearchgate.net |
| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Ligand (e.g., XPhos), Base | 5-Amino-3-methoxy-1-methyl-1H-pyrazole derivative | rsc.org |
Future Research Directions and Methodological Innovations
Development of Novel and Sustainable Synthetic Routes
While classical methods for pyrazole (B372694) synthesis, such as the Knorr reaction, are well-established, future efforts will likely focus on developing more efficient, sustainable, and scalable routes to 5-bromo-3-methoxy-1-methyl-1H-pyrazole and its derivatives. mdpi.com A promising strategy could be adapted from the synthesis of analogous compounds like 5-bromo-1-methyl-1H-pyrazol-3-amine, which involves a multi-step sequence starting from diethyl butynedioate and methylhydrazine. google.com
Modern synthetic approaches that align with the principles of green chemistry are particularly attractive. These include microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields for tetra-substituted pyrazoles, and the use of eco-friendly, biodegradable catalysts. mdpi.comnih.gov The development of one-pot procedures, which minimize waste and improve efficiency by combining multiple reaction steps, also represents a significant area for innovation. nih.gov For instance, a second-generation, Sandmeyer-free approach was developed for N-methyl-3-bromo-5-methyl pyrazole to improve yield and safety, highlighting a trend toward more process-friendly routes. researchgate.net
Future research could explore a regioselective synthesis starting from 1-methyl-3-methoxy-1H-pyrazole, followed by bromination. However, controlling the regioselectivity of electrophilic substitution on the pyrazole ring can be challenging and may be influenced by the directing effects of the existing substituents. researchgate.net
Table 1: Comparison of Potential Synthetic Approaches
| Method | Description | Potential Advantages | Key Challenges |
| Classical Cyclocondensation | Reaction of a 1,3-dicarbonyl equivalent with methylhydrazine, followed by bromination and O-methylation. | Well-established chemistry. | Often requires harsh conditions, multiple steps, and can produce isomeric mixtures. nih.gov |
| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave irradiation to rapidly heat the reaction mixture. | Reduced reaction times, higher yields, improved purity. mdpi.com | Requires specialized equipment; optimization of reaction parameters is crucial. |
| Catalytic Green Synthesis | Employs reusable or biodegradable catalysts (e.g., nano-catalysts, ionic liquids) to promote the reaction. nih.gov | Environmentally friendly, potential for high efficiency and selectivity. | Catalyst cost and stability can be a concern; removal from the final product. |
| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch. | Enhanced safety, scalability, and precise control over reaction parameters. numberanalytics.com | High initial equipment cost; potential for clogging with solid byproducts. |
| Electrochemical Synthesis | Uses electricity to drive chemical reactions, such as radical cyclization cascades. numberanalytics.comrsc.org | Mild reaction conditions, high functional group tolerance, avoids stoichiometric oxidants/reductants. rsc.org | Requires specific electrochemical setup; electrolyte and electrode selection is critical. |
Exploration of Unconventional Reactivity Pathways
The structure of this compound offers multiple sites for chemical modification, providing a rich platform for exploring novel reactivity. The bromine atom at the C5 position is a prime handle for functionalization, particularly through transition-metal-catalyzed cross-coupling reactions.
Future investigations will likely focus on leveraging this bromine atom for reactions such as:
Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids to introduce new carbon-carbon bonds.
Heck coupling with alkenes to synthesize vinyl-substituted pyrazoles. imtm.cz
Sonogashira coupling with terminal alkynes to create alkynyl-pyrazole derivatives.
Buchwald-Hartwig amination to install various amine functionalities, a key reaction for building complex nitrogen-containing molecules. beilstein-journals.org
Beyond established cross-coupling methods, there is an opportunity to explore more unconventional pathways. For example, the direct C-H activation of the C4 position offers a more atom-economical route to introduce new substituents without pre-functionalization. doi.org Furthermore, the reactivity of the pyrazole ring itself can be modulated. While 1-vinylpyrazoles typically undergo electrophilic substitution at the exocyclic double bond, the electronic nature of the methoxy (B1213986) group at C3 in the target compound could influence this reactivity, potentially enabling different reaction pathways. nih.gov The development of photocatalyzed or electrochemical reactions could also unlock novel transformations that are not accessible through traditional thermal methods. numberanalytics.com
Table 2: Potential Functionalization Reactions at the C5-Bromo Position
| Reaction Type | Coupling Partner | Potential Product Class |
| Suzuki-Miyaura | Aryl/Heteroarylboronic Acid | 5-Aryl-3-methoxy-1-methyl-1H-pyrazoles |
| Heck | Alkene (e.g., Styrene) | 3-Methoxy-1-methyl-5-vinyl-1H-pyrazoles |
| Sonogashira | Terminal Alkyne | 5-Alkynyl-3-methoxy-1-methyl-1H-pyrazoles |
| Buchwald-Hartwig | Amine/Amide | 5-Amino-3-methoxy-1-methyl-1H-pyrazoles |
| Stille | Organostannane | 5-Aryl/Alkyl-3-methoxy-1-methyl-1H-pyrazoles |
| Cyanation | Cyanide Source (e.g., Zn(CN)₂) | 3-Methoxy-1-methyl-1H-pyrazole-5-carbonitrile |
Advanced Characterization Techniques for Intricate Structural Features
Thorough structural elucidation is fundamental to understanding the properties and reactivity of this compound. While standard techniques like 1D NMR (¹H, ¹³C), FT-IR, and mass spectrometry are routine, advanced methods will be crucial for unambiguous characterization and for probing subtle structural details. mdpi.com
The increasing complexity of substituted heterocycles necessitates the use of more sophisticated 2D NMR techniques. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC) experiments can correlate proton and carbon signals, aiding in the assignment of the pyrazole ring's C-H bond.
Heteronuclear Multiple Bond Correlation (HMBC) is essential for confirming the substitution pattern by identifying long-range (2-3 bond) correlations, for instance, between the N-methyl protons and the C3 and C5 carbons, and between the methoxy protons and the C3 carbon.
¹⁵N NMR spectroscopy , although less common, can provide invaluable insight into the electronic environment of the two distinct nitrogen atoms within the pyrazole ring, which is directly influenced by the substituents. researchgate.net
For definitive structural proof, single-crystal X-ray diffraction will be the gold standard. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state, which can help rationalize the compound's physical properties and reactivity. researchgate.net Additionally, emerging mass spectrometry techniques that measure a molecule's ion mobility and provide a predicted collision cross section (CCS) can serve as an additional descriptor for structural confirmation. uni.lu
Table 3: Predicted Spectroscopic and Physicochemical Properties
| Property | Predicted Value / Technique | Purpose |
| Molecular Formula | C₅H₇BrN₂O | Elemental Composition |
| Monoisotopic Mass | 189.97418 Da | High-Resolution Mass Spectrometry (HRMS) confirmation. uni.lu |
| ¹H NMR | Chemical shifts for C4-H, N-CH₃, and O-CH₃ protons. | Structural confirmation and purity assessment. |
| ¹³C NMR | Chemical shifts for C3, C4, C5, N-CH₃, and O-CH₃ carbons. | Carbon skeleton confirmation. |
| 2D NMR (HMBC, HSQC) | Correlation maps. | Unambiguous assignment of all proton and carbon signals and confirmation of substituent positions. researchgate.net |
| XlogP (Predicted) | 1.6 | Estimation of lipophilicity. uni.lu |
| Predicted CCS ([M+H]⁺) | 128.6 Ų | Ion mobility-mass spectrometry for structural verification. uni.lu |
Synergistic Application of Computational and Experimental Methodologies
The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating research into this compound. In silico methods can provide predictive insights that guide and rationalize experimental findings, saving significant time and resources. doi.org
Computational modeling , particularly using Density Functional Theory (DFT), can be employed to:
Predict ground-state geometries and conformational preferences.
Calculate theoretical NMR and IR spectra to aid in the interpretation of experimental data.
Map the electrostatic potential surface to identify the most electron-rich and electron-poor sites, thereby predicting the regioselectivity of electrophilic and nucleophilic reactions.
Model reaction mechanisms and transition states to understand reactivity and optimize reaction conditions.
The synergy is achieved when computational predictions are used to design experiments. For example, if modeling suggests a particular catalyst or solvent will favor a desired reaction pathway, this can be prioritized in the lab. nih.gov Conversely, experimental results, such as product ratios or spectroscopic data, are used to validate and refine the computational models, leading to a more accurate theoretical understanding. This iterative cycle of prediction and verification is crucial for tackling complex chemical challenges. The discovery of novel CDK2 inhibitors, for instance, was guided by computational docking studies which helped in the design of new pyrazole-based chemotypes. nih.gov
Table 4: Synergy Between Computational and Experimental Methods
| Computational Method | Experimental Counterpart | Objective |
| Density Functional Theory (DFT) | Synthesis & Reactivity Studies | Predict reaction outcomes, understand regioselectivity, and elucidate reaction mechanisms. doi.org |
| Time-Dependent DFT (TD-DFT) | UV-Vis & Fluorescence Spectroscopy | Predict electronic transitions and photophysical properties. |
| NMR Chemical Shift Prediction | 1D/2D NMR Spectroscopy | Aid in the assignment of complex spectra and confirm structural isomers. researchgate.net |
| Molecular Docking | Biological Assays (if applicable) | Predict binding modes to biological targets and guide the design of new derivatives. nih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | X-ray Crystallography | Analyze the nature of chemical bonds and non-covalent interactions within the molecule. |
Conclusion
Summary of Current Research Landscape Pertaining to 5-Bromo-3-methoxy-1-methyl-1H-pyrazole
The current research landscape for the specific chemical entity, this compound, is characterized by a notable scarcity of dedicated, in-depth studies within publicly accessible scientific literature. The compound is cataloged in chemical databases such as PubChem, where its fundamental properties are documented primarily through predicted data. uni.lu This suggests its existence and availability as a research chemical or synthetic intermediate.
While direct experimental investigation is not widely reported, the research context for this compound can be inferred from studies on structurally analogous pyrazoles. For instance, significant research has been conducted on related bromo-methoxy-pyrazoles, such as 4-bromo-3-methoxy-1-phenyl-1H-pyrazole. mdpi.comresearchgate.net This analog has been synthesized and thoroughly characterized, demonstrating its utility as a versatile precursor for further chemical modifications, including metalation and palladium-catalyzed cross-coupling reactions. mdpi.comresearchgate.net The presence of the bromo and methoxy (B1213986) functional groups on the pyrazole (B372694) ring are key to its reactivity, providing handles for constructing more complex molecular architectures. mdpi.com
The pyrazole scaffold itself is of high importance in medicinal chemistry. Substituted pyrazoles are crucial intermediates in the synthesis of a wide array of biologically active molecules, including potent enzyme inhibitors. For example, 5-bromo-1-methyl-1H-pyrazol-3-amine, a related structure, serves as a key intermediate for synthesizing phosphatidylinositol-3-kinase (PI3K) inhibitors. google.com This highlights the potential, though currently underexplored, value of this compound as a building block in drug discovery and development programs.
Table 1: Predicted Physicochemical Properties of this compound Data sourced from computational predictions.
| Property | Predicted Value |
| Molecular Formula | C₅H₇BrN₂O |
| Monoisotopic Mass | 189.97418 Da |
| XlogP | 1.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 34.9 Ų |
| Source: PubChemLite uni.lu |
Outlook on Uncharted Research Avenues for Pyrazole Chemistry
The field of pyrazole chemistry continues to be a vibrant and rapidly evolving area of research, with numerous uncharted avenues promising future discoveries. The versatility of the pyrazole ring, a five-membered aromatic heterocycle, ensures its continued importance as a core scaffold in diverse scientific disciplines. nih.govnumberanalytics.com
A significant direction for future research lies in the development of more efficient, sustainable, and selective synthetic methodologies. researchgate.net While classical methods like the Knorr synthesis are well-established, modern approaches such as microwave-assisted synthesis, multicomponent reactions, and green chemistry protocols are gaining traction. researchgate.netmdpi.com The exploration of flow chemistry for the synthesis of pyrazoles is another promising frontier, offering advantages in safety, scalability, and reaction time. mdpi.com
In medicinal chemistry, the potential of pyrazole derivatives is far from exhausted. researchgate.net Researchers are focused on designing novel pyrazole-based compounds with enhanced potency and selectivity against a wide range of therapeutic targets. nih.gov Future work will likely involve:
Optimization of Scaffolds: Fine-tuning substituent patterns on the pyrazole ring to improve binding affinity for targets like kinases (EGFR, VEGFR), tubulin, and other proteins implicated in cancer and inflammatory diseases. nih.gov
Novel Therapeutic Modalities: Incorporating pyrazole motifs into advanced therapeutic platforms, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), to achieve highly targeted drug delivery and action. nih.gov
Structure-Activity Relationship (SAR) Studies: Employing computational modeling and advanced spectroscopic and crystallographic techniques to deepen the understanding of how molecular structure correlates with biological activity, thereby guiding the rational design of next-generation drugs. researchgate.netmdpi.com
Beyond pharmaceuticals, the application of pyrazoles in agrochemicals and materials science presents significant growth opportunities. numberanalytics.com There is potential for discovering new herbicides and pesticides with novel modes of action. In materials science, research into pyrazole-containing polymers, luminescent materials, and conducting compounds is an emerging field with prospects for developing advanced materials with unique optical and electronic properties. numberanalytics.com The continued exploration of pyrazole chemistry is thus poised to yield significant advancements across the chemical sciences.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromo-3-methoxy-1-methyl-1H-pyrazole, and how can reaction conditions be optimized for regioselectivity?
- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazines with β-keto esters or bromination of pre-formed pyrazole derivatives. For regioselectivity, temperature and solvent polarity are critical. For example, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C . Microwave-assisted synthesis may reduce side products by accelerating reaction kinetics .
Q. How can X-ray crystallography validate the structure of this compound, and which software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Use SHELXL for refinement due to its robustness in handling small-molecule data, especially for resolving disordered methoxy or methyl groups . Crystallization in solvents like ethyl acetate/hexane mixtures (1:3) often yields high-quality crystals.
Q. What spectroscopic techniques are most effective for characterizing substituent effects in this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Methoxy groups resonate at δ ~3.8–4.0 ppm (¹H) and δ ~55–60 ppm (¹³C). Bromine’s electron-withdrawing effect deshields adjacent protons .
- HRMS : Use electrospray ionization (ESI) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₆H₈BrN₂O, expected m/z 218.97) .
Q. How can in vitro assays screen the biological activity of this compound against enzyme targets?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., COX-2 or CDK2) due to pyrazole’s affinity for ATP-binding pockets. Use fluorescence polarization (FP) assays with IC₅₀ determination via dose-response curves (0.1–100 μM). Include positive controls like Celecoxib for COX-2 .
Advanced Research Questions
Q. What computational strategies predict the binding interactions of this compound with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger) using crystal structures from the PDB (e.g., 1PXX for COX-2). Optimize force fields for halogen bonding (Br···O/N interactions). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) over 100 ns to assess binding stability .
Q. How can regioselectivity challenges in nucleophilic substitution reactions at the 5-bromo position be resolved?
- Methodological Answer : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl substitutions. For SNAr reactions, activate the bromine site with electron-withdrawing groups (EWGs) and use polar aprotic solvents (DMF, DMSO). Monitor reaction progress via TLC (silica gel, ethyl acetate eluent) .
Q. What strategies address contradictions in reported biological activity data for pyrazole derivatives?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Metabolic Stability : Compare half-life (t₁/₂) in microsomal assays (human vs. rodent).
- Off-Target Effects : Use proteome-wide profiling (e.g., KINOMEscan) .
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
- Methodological Answer : Systematically modify substituents:
- Methoxy Group : Replace with ethoxy or cyclopropylmethoxy to modulate lipophilicity (logP).
- Bromine : Substitute with CF₃ or CN to enhance metabolic stability.
- N-Methyl : Test N-H analogs for hydrogen-bonding potential. Use QSAR models (e.g., CoMFA) to prioritize derivatives .
Q. What crystallographic techniques resolve disorder in the methoxy group during structure determination?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
